2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and a conjugated dienone system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the alkylation of phenol derivatives with isobutene in the presence of a catalyst such as aluminum phenoxide . This process is known as Friedel–Crafts alkylation. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dienone system into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.
Scientific Research Applications
2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism by which 2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues . This activity is particularly important in protecting lipids from peroxidation, which is a key factor in cellular aging and various diseases.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
Uniqueness
What sets 2,6-Ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one apart is its unique conjugated dienone system, which enhances its reactivity and effectiveness as an antioxidant. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
74978-25-9 |
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Molecular Formula |
C28H40O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2,6-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)19-15-18(29)16-20(26(4,5)6)23(19)17-13-21(27(7,8)9)24(30)22(14-17)28(10,11)12/h13-16H,1-12H3 |
InChI Key |
LWIWHHNJXSAQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=CC(=O)C=C2C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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